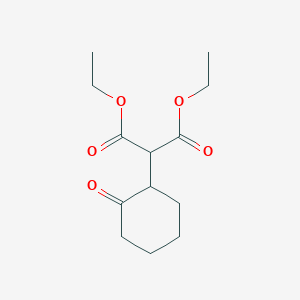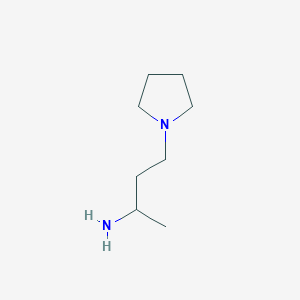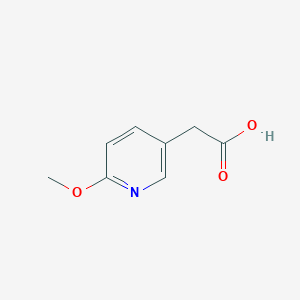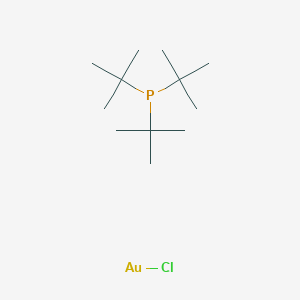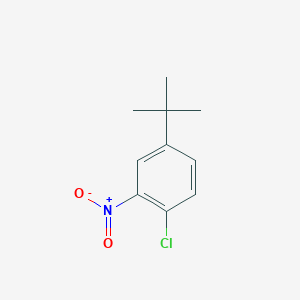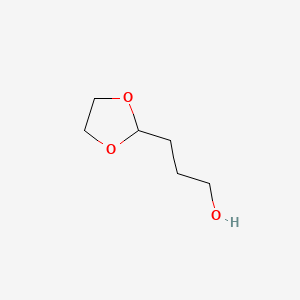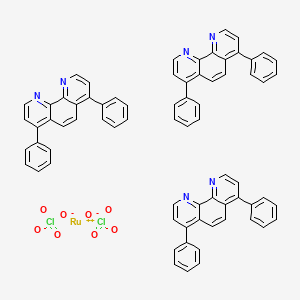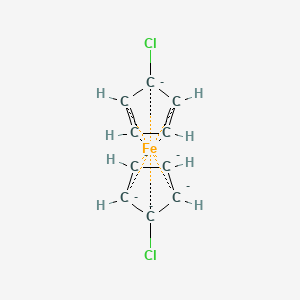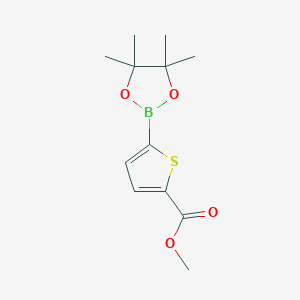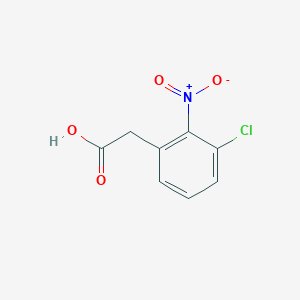
(E)-ethyl 3-(pyridin-4-yl)acrylate
Overview
Description
“(E)-ethyl 3-(pyridin-4-yl)acrylate” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as Ethyl 3-(pyridin-4-yl)acrylate and ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate .
Molecular Structure Analysis
The molecular structure of “(E)-ethyl 3-(pyridin-4-yl)acrylate” can be represented by various descriptors. The IUPAC name is ethyl (E)-3-pyridin-4-ylprop-2-enoate . The InChI representation is InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ . The Canonical SMILES is CCOC(=O)C=CC1=CC=NC=C1 and the Isomeric SMILES is CCOC(=O)/C=C/C1=CC=NC=C1 .
Physical And Chemical Properties Analysis
“(E)-ethyl 3-(pyridin-4-yl)acrylate” has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 177.078978594 g/mol . The topological polar surface area is 39.2 Ų . The compound has 13 heavy atoms and has a formal charge of 0 . The complexity of the compound is 183 .
Scientific Research Applications
Synthesis and Chemical Characterization
(E)-ethyl 3-(pyridin-4-yl)acrylate has been utilized in the synthesis of novel compounds, demonstrating its versatility as a chemical precursor. For example, Sharma et al. (2016) reported its use in synthesizing N-substituted pyridin-2(1H)-one derivatives, which are important in pharmaceutical chemistry (Sharma et al., 2016). Similarly, Dhinakaran et al. (2016) demonstrated its application in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines, which are valuable in various chemical syntheses (Dhinakaran et al., 2016).
Use in Catalysis and Reaction Mechanisms
The compound has been involved in innovative chemical reactions. Xu et al. (2015) described a one-pot, three-component Wittig–SNAr approach using this acrylate, demonstrating its potential in creating kinetically favorable reactions (Xu et al., 2015).
Development of Novel Materials
In materials science, (E)-ethyl 3-(pyridin-4-yl)acrylate has contributed to the development of new materials. Sakurai et al. (1992) used it to study the interactions in polymer blends, enhancing our understanding of materials engineering (Sakurai et al., 1992).
Role in Crystallography
The compound has also played a role in crystallography, aiding in the understanding of molecular structures. Zhao et al. (2016) synthesized a polymeric structure using (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole, showcasing its utility in studying molecular architecture (Zhao et al., 2016).
Mechanism of Action
Target of Action
The primary target of (E)-Ethyl 3-(pyridin-4-yl)acrylate is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.
Mode of Action
(E)-Ethyl 3-(pyridin-4-yl)acrylate acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply within the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .
Biochemical Pathways
The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the balance of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1 (PFK-1), the enzyme that controls the rate of glycolysis . This disruption leads to a decrease in glycolytic flux, thereby reducing the rate at which glucose is metabolized for energy production .
Result of Action
The inhibition of PFKFB3 by (E)-Ethyl 3-(pyridin-4-yl)acrylate leads to a reduction in glycolytic flux and glucose uptake . This results in a decrease in the energy supply within the cell, which can be particularly detrimental to cells that rely heavily on glycolysis for energy production, such as cancer cells . As a result, the compound is selectively cytostatic to transformed cells and can suppress the growth of established tumors .
properties
IUPAC Name |
ethyl (E)-3-pyridin-4-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPCWYIRGIXJP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(pyridin-4-yl)acrylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
